2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate
Description
2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-chlorophenyl group, an oxoethyl group, and a 4-nitrobenzoate group
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-13-4-2-1-3-12(13)14(18)9-22-15(19)10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGNYGBTUVMRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate typically involves the esterification of 2-(2-chlorophenyl)-2-oxoethanol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of 2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of solid acid catalysts can facilitate the esterification process while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group in the 4-nitrobenzoate moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted derivatives of 2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate.
Reduction: 2-(2-chlorophenyl)-2-oxoethyl 4-aminobenzoate.
Hydrolysis: 2-(2-chlorophenyl)-2-oxoethanol and 4-nitrobenzoic acid.
Scientific Research Applications
2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA. The ester bond can also be hydrolyzed by esterases, releasing the active components that exert their effects .
Comparison with Similar Compounds
Similar Compounds
2-chlorophenyl 4-nitrobenzoate: Lacks the oxoethyl group, which may affect its reactivity and biological activity.
2-(2-chlorophenyl)-2-oxoethyl benzoate:
4-nitrophenyl 2-chlorobenzoate: Has a different arrangement of functional groups, leading to distinct chemical behavior.
Uniqueness
2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate is unique due to the presence of both the 2-chlorophenyl and 4-nitrobenzoate groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
